Mandyphos SL-M003-1

Description

BenchChem offers high-quality Mandyphos SL-M003-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mandyphos SL-M003-1 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI |

InChI=1S/2C30H21F12NP.Fe/c2*1-43(2)26(17-7-4-3-5-8-17)24-9-6-10-25(24)44(22-13-18(27(31,32)33)11-19(14-22)28(34,35)36)23-15-20(29(37,38)39)12-21(16-23)30(40,41)42;/h2*3-16,26H,1-2H3;/t2*26-;/m11./s1 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYLZWHGISWCHOW-PMIUFOJNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(C1=CC=CC=C1)[C]2[CH][CH][CH][C]2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.CN(C)C(C1=CC=CC=C1)[C]2[CH][CH][CH][C]2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.[Fe] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H](C1=CC=CC=C1)[C]2[CH][CH][CH][C]2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.CN(C)[C@H](C1=CC=CC=C1)[C]2[CH][CH][CH][C]2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.[Fe] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H42F24FeN2P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1364.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mandyphos SL-M003-1: A Technical Guide to a Chiral Ferrocene Ligand in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mandyphos SL-M003-1 is a chiral ferrocene-based diphosphine ligand renowned for its application in asymmetric catalysis. Its unique structural features, combining planar and central chirality, make it a highly effective ligand for inducing high enantioselectivity in a variety of metal-catalyzed reactions, most notably asymmetric hydrogenations. This technical guide provides a comprehensive overview of Mandyphos SL-M003-1, including its chemical identity, primary applications, and a representative experimental protocol for its use in enantioselective hydrogenation.

Introduction to Mandyphos SL-M003-1

Mandyphos SL-M003-1, developed by Solvias, belongs to a class of ferrocene-based ligands that have gained prominence in the field of asymmetric synthesis. The rigid ferrocene backbone and the presence of multiple stereogenic elements contribute to the formation of well-defined and highly effective chiral catalysts.

Chemical Identity:

-

Systematic Name: (SP,S′P)-1,1′-Bis[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2,2′-bis[(R)-α-(dimethylamino)benzyl]ferrocene[1]

-

CAS Number: 494227-36-0[1]

-

Molecular Formula: C60H42F24FeN2P2[1]

-

Molecular Weight: 1364.74 g/mol [1]

Structural Features:

The structure of Mandyphos SL-M003-1 is characterized by a ferrocene scaffold with two phosphine groups and two dimethylamino benzyl side arms. The "SL-M003-1" designation specifies a particular stereoisomer of the Mandyphos family of ligands. The electron-withdrawing trifluoromethyl groups on the phenyl rings of the phosphine moiety can influence the electronic properties of the catalyst, enhancing its activity and selectivity.

Primary Applications in Asymmetric Hydrogenation

The principal application of Mandyphos SL-M003-1 is as a chiral ligand in transition metal-catalyzed asymmetric hydrogenation. When complexed with metals such as rhodium, ruthenium, or iridium, it forms highly active and enantioselective catalysts for the reduction of prochiral unsaturated compounds.

Based on technical literature for the Mandyphos ligand class, SL-M003-1 is suitable for the following types of asymmetric hydrogenations[2]:

-

Rhodium-catalyzed hydrogenation of:

-

α- and β-enamides

-

Acrylic acid derivatives

-

Itaconates

-

β-ketoesters

-

1,3-diketones

-

-

Iridium-catalyzed transfer hydrogenation of ketones.

These reactions are crucial in the pharmaceutical and fine chemical industries for the synthesis of chiral building blocks and active pharmaceutical ingredients (APIs). Several patents indicate the utility of Mandyphos SL-M003-1 in the synthesis of intermediates for NEP (Neutral Endopeptidase) inhibitors.

Representative Performance Data

| Substrate | Catalyst Loading (mol%) | H₂ Pressure (bar) | Temperature (°C) | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |

| Ethyl benzoylacetate | 0.1 | 20 | 25 | Methanol | 12 | >99 | 98 |

| Methyl acetoacetate | 0.1 | 20 | 25 | Methanol | 8 | >99 | 99 |

| tert-Butyl 3-oxobutanoate | 0.1 | 20 | 25 | Methanol | 16 | >99 | 97 |

Note: The data presented in this table is representative and intended for illustrative purposes.

Experimental Protocols

The following is a representative, detailed methodology for the asymmetric hydrogenation of a β-ketoester using a Rh-Mandyphos SL-M003-1 catalyst.

Preparation of the Catalyst Precursor

-

Materials: [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene), Mandyphos SL-M003-1, degassed solvent (e.g., methanol).

-

Procedure: In a glovebox, dissolve [Rh(COD)₂]BF₄ (1.0 mol%) and Mandyphos SL-M003-1 (1.1 mol%) in a minimal amount of degassed methanol. Stir the solution at room temperature for 30 minutes to form the active catalyst complex.

Asymmetric Hydrogenation Reaction

-

Materials: Substrate (e.g., ethyl benzoylacetate), catalyst precursor solution, degassed methanol.

-

Procedure:

-

In a high-pressure autoclave, place a solution of the substrate (1.0 mmol) in degassed methanol (5 mL).

-

Add the freshly prepared catalyst precursor solution to the autoclave.

-

Seal the autoclave and purge with argon three times, followed by purging with hydrogen three times.

-

Pressurize the autoclave to the desired hydrogen pressure (e.g., 20 bar).

-

Stir the reaction mixture at the specified temperature (e.g., 25 °C) for the required time (e.g., 12 hours).

-

After the reaction is complete, carefully release the hydrogen pressure.

-

Remove the solvent under reduced pressure.

-

The conversion can be determined by ¹H NMR or GC analysis of the crude product.

-

The enantiomeric excess (ee) can be determined by chiral HPLC or chiral GC analysis.

-

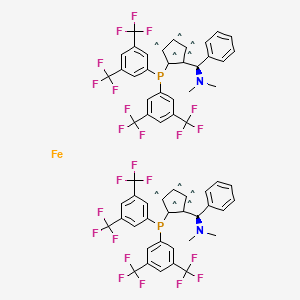

Visualizations

Catalytic Cycle for Asymmetric Hydrogenation

The following diagram illustrates a simplified, generally accepted catalytic cycle for the rhodium-catalyzed asymmetric hydrogenation of an enamide, a typical substrate for this class of catalyst.

Experimental Workflow

The following diagram outlines the typical experimental workflow for performing an asymmetric hydrogenation reaction in a laboratory setting.

Conclusion

Mandyphos SL-M003-1 is a highly valuable chiral ligand for asymmetric catalysis, particularly in the enantioselective hydrogenation of a range of prochiral substrates. Its robust ferrocene backbone and well-defined stereochemistry enable the synthesis of chiral molecules with high enantiomeric purity, making it a significant tool for researchers in academia and industry. While detailed, publicly available experimental data for this specific ligand remains sparse, the general applications of the Mandyphos class of ligands, along with typical experimental procedures, provide a strong framework for its successful implementation in the synthesis of complex chiral molecules.

References

Mandyphos SL-M003-1: A Technical Guide to a Privileged Chiral Ligand in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mandyphos SL-M003-1 (CAS Number: 494227-36-0) is a chiral ferrocenyl-based diphosphine ligand renowned for its efficacy in asymmetric catalysis, particularly in rhodium-catalyzed hydrogenation reactions. As a member of the Solvias Mandyphos ligand family, it provides high enantioselectivity and catalytic activity for the synthesis of chiral compounds, which are crucial intermediates in the pharmaceutical and fine chemical industries. This technical guide provides a comprehensive overview of the properties, applications, and experimental protocols associated with Mandyphos SL-M003-1, designed to assist researchers in leveraging its capabilities for advanced chemical synthesis.

Core Properties and Specifications

Mandyphos SL-M003-1 is an air-stable, orange to orange-red solid. Its structure features a ferrocene backbone with planar chirality, substituted with bulky and electron-withdrawing bis[3,5-bis(trifluoromethyl)phenyl]phosphino groups. This unique architecture is critical for creating a well-defined and effective chiral environment around the metal center in catalytic complexes.

| Property | Value | Reference(s) |

| CAS Number | 494227-36-0 | [1] |

| Chemical Name | (SP,S′P)-1,1′-Bis[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2,2′-bis[(R)-(dimethylamino)phenylmethyl]ferrocene | [1] |

| Molecular Formula | C60H42F24FeN2P2 | [1] |

| Molecular Weight | 1364.74 g/mol | [1] |

| Appearance | Orange powder / Orange-red solid | [2][3] |

| Chemical Purity | ≥97% | [3] |

| Enantiomeric Purity (ee) | Typically ≥99% | [3][4] |

Applications in Asymmetric Catalysis

The primary application of Mandyphos SL-M003-1 is as a chiral ligand in transition metal-catalyzed reactions, most notably rhodium-catalyzed asymmetric hydrogenations. Its effectiveness has been demonstrated in the synthesis of high-value intermediates for active pharmaceutical ingredients (APIs), such as NEP (neutral endopeptidase) inhibitors.

The Mandyphos ligand family, including SL-M003-1, has shown excellent performance in the hydrogenation of a variety of substrates.[2] This versatility makes it a valuable tool for drug development and process chemistry.

Rhodium-Catalyzed Asymmetric Hydrogenation

Mandyphos SL-M003-1, in combination with a rhodium precursor, forms a highly active and enantioselective catalyst for the hydrogenation of prochiral olefins. The electron-withdrawing trifluoromethyl groups on the phosphine substituents are believed to enhance the catalytic activity.

Key Substrate Classes:

-

α- and β-enamides

-

Acrylic acid derivatives

-

Itaconates

-

β-ketoesters

-

1,3-diketones

The performance of Mandyphos ligands in these reactions often results in products with high enantiomeric excess (up to 99% ee) and can be achieved at high substrate-to-catalyst ratios.[2]

Experimental Protocols

While specific, detailed experimental data for Mandyphos SL-M003-1 is often proprietary or published within broader studies, a general protocol for its use in rhodium-catalyzed asymmetric hydrogenation can be outlined based on literature for the Mandyphos ligand family.

General Procedure for Asymmetric Hydrogenation

The following is a representative, non-optimized protocol for the asymmetric hydrogenation of an activated olefin using a Rh-Mandyphos catalyst.

Materials:

-

Mandyphos SL-M003-1

-

Rhodium precursor (e.g., [Rh(COD)2]BF4 or [Rh(NBD)2]BF4)

-

Substrate (e.g., a substituted α-acetamidoacrylate)

-

Anhydrous, degassed solvent (e.g., methanol, toluene, or dichloromethane)

-

Hydrogen gas (high purity)

-

Autoclave or high-pressure reactor

Catalyst Pre-formation (In-situ):

-

In a glovebox, a Schlenk flask is charged with the rhodium precursor (1.0 mol%) and Mandyphos SL-M003-1 (1.1 mol%).

-

Anhydrous, degassed solvent is added, and the mixture is stirred at room temperature for 30-60 minutes to allow for complex formation.

Hydrogenation Reaction:

-

The substrate is dissolved in the reaction solvent in the autoclave.

-

The pre-formed catalyst solution is transferred to the autoclave via cannula.

-

The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 1-50 bar).

-

The reaction is stirred at a controlled temperature (e.g., 25-50 °C) for a specified time (e.g., 1-24 hours), with reaction progress monitored by a suitable technique (e.g., TLC, GC, or HPLC).

-

Upon completion, the reactor is carefully depressurized, and the solvent is removed under reduced pressure.

-

The residue is purified (e.g., by column chromatography) to isolate the chiral product.

-

The enantiomeric excess of the product is determined by chiral HPLC or GC.

Mechanistic Insights and Visualizations

The mechanism of rhodium-catalyzed asymmetric hydrogenation with diphosphine ligands like Mandyphos is generally understood to proceed through a catalytic cycle involving substrate coordination, oxidative addition of hydrogen, migratory insertion, and reductive elimination.

Generalized Catalytic Cycle for Asymmetric Hydrogenation

The following diagram illustrates a plausible catalytic cycle for the hydrogenation of an enamide substrate.

Caption: Generalized catalytic cycle for Rh-Mandyphos catalyzed asymmetric hydrogenation.

Experimental Workflow

The typical workflow for screening and optimizing a reaction using Mandyphos SL-M003-1 involves several key stages, from catalyst preparation to product analysis.

Caption: Standard experimental workflow for asymmetric hydrogenation.

Concluding Remarks

Mandyphos SL-M003-1 stands out as a highly effective and versatile chiral ligand for asymmetric catalysis. Its well-defined structure and electronic properties contribute to its success in producing chiral molecules with high enantiopurity. For researchers in drug discovery and process development, this ligand represents a powerful tool for the efficient and selective synthesis of complex chiral targets. Further screening and optimization based on the general protocols provided herein are encouraged to tailor its application to specific synthetic challenges.

References

Unveiling the Electronic Landscape of Mandyphos SL-M003-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of asymmetric catalysis, the performance of a metal catalyst is profoundly influenced by the electronic and steric properties of its surrounding ligands. Mandyphos SL-M003-1, a member of the chiral ferrocenyl diphosphine ligand family, is utilized in a variety of catalytic transformations where precise control of the metal center's reactivity is paramount.[1][2] This technical guide provides an in-depth exploration of the electron-donating properties of Mandyphos SL-M003-1, a critical parameter for catalyst design and reaction optimization. While specific quantitative data for this proprietary ligand is not publicly available, this document outlines the theoretical underpinnings and established experimental protocols for characterizing its electronic nature.

Mandyphos SL-M003-1, chemically known as (SP,S′P)-1,1'-Bis[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2,2'-bis[(R)-(dimethylamino)phenylmethyl]ferrocene, possesses a unique structure that dictates its electronic behavior.[3] The phosphorus atoms act as the primary points of coordination to a metal center, and their ability to donate electron density is modulated by their substituents. Understanding this electron-donating capacity is crucial for predicting and modulating catalytic activity.[4]

Theoretical Framework: The Dual Nature of Phosphine Ligands

Phosphine ligands (PR₃) are classic examples of ligands that exhibit both σ-donating and π-accepting capabilities.[5][6] The interplay of these two electronic interactions governs the net electron density at the metal center.

-

σ-Donation: The phosphorus atom possesses a lone pair of electrons, which it donates to an empty d-orbital of the transition metal, forming a sigma (σ) bond. The strength of this donation is influenced by the nature of the R groups on the phosphorus. Electron-releasing groups (like alkyls) enhance the basicity of the phosphorus, making it a stronger σ-donor.[5]

-

π-Backbonding (π-Acceptance): Transition metals with available d-electron density can engage in back-donation into empty σ* (anti-bonding) orbitals of the P-R bonds.[6] The energy and accessibility of these σ* orbitals are key. When the R groups are highly electronegative, as in the case of Mandyphos SL-M003-1, the energy of the P-C σ* orbitals is lowered, making the ligand a better π-acceptor.[7]

For Mandyphos SL-M003-1, the phosphino groups are substituted with two 3,5-bis(trifluoromethyl)phenyl rings. The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups in organic chemistry. Consequently, a high degree of electron-withdrawing character is expected for the aryl substituents on the phosphorus atoms of SL-M003-1, which would reduce the σ-donating capacity of the ligand and enhance its π-accepting ability.[5] This structural feature suggests that Mandyphos SL-M003-1 is likely a relatively electron-poor phosphine ligand.

Caption: σ-donation and π-backbonding in a metal-phosphine complex.

Experimental Protocols for Quantifying Electron-Donating Properties

The most widely accepted method for quantifying the net electron-donating ability of a phosphine ligand is the determination of the Tolman Electronic Parameter (TEP).[8][9]

Tolman Electronic Parameter (TEP)

The TEP is derived from the infrared (IR) stretching frequency of the carbonyl (CO) ligands in a nickel complex of the type LNi(CO)₃, where L is the phosphine ligand of interest.[8]

Principle: The methodology is based on the concept of π-backbonding.[6]

-

The phosphine ligand (L) donates electron density to the nickel center.

-

This increased electron density on the nickel is then delocalized onto the carbonyl ligands via π-backbonding into the CO π* anti-bonding orbitals.

-

Increased backbonding weakens the C-O triple bond.

-

A weaker C-O bond results in a lower vibrational stretching frequency (ν(CO)), which is measurable by IR spectroscopy.

Therefore, a stronger electron-donating ligand will cause a lower ν(CO) value .

Experimental Methodology for TEP Determination

-

Synthesis of the L-Ni(CO)₃ Complex:

-

Caution: Nickel tetracarbonyl (Ni(CO)₄) is extremely toxic and must be handled with extreme care in a well-ventilated fume hood.

-

A solution of the phosphine ligand (e.g., Mandyphos SL-M003-1) in a suitable solvent (e.g., dichloromethane or THF) is prepared.

-

A stoichiometric amount of Ni(CO)₄ is added to the ligand solution. The reaction is typically rapid at room temperature.

-

The reaction progress can be monitored by IR spectroscopy, observing the disappearance of the Ni(CO)₄ ν(CO) band (2058 cm⁻¹) and the appearance of bands for the L-Ni(CO)₃ complex.

-

-

Infrared (IR) Spectroscopy:

-

A sample of the L-Ni(CO)₃ solution is placed in an IR cell.

-

The IR spectrum is recorded in the carbonyl stretching region (typically 1900-2200 cm⁻¹).

-

The frequency of the symmetric A₁ C-O vibrational mode is identified. This band is typically the most intense and is used to define the TEP.[8]

-

-

Data Analysis:

-

The measured ν(CO) in cm⁻¹ for the A₁ mode is the Tolman Electronic Parameter for the ligand L.

-

Caption: Experimental workflow for determining the Tolman Electronic Parameter (TEP).

Data Presentation: Comparative Electronic Parameters

While the TEP for Mandyphos SL-M003-1 has not been published, the following table provides TEP values for a range of common phosphine ligands. This allows for a contextual understanding of the electronic landscape of phosphine ligands. Ligands are ordered from most electron-donating (lowest TEP) to least electron-donating (highest TEP).

| Ligand (L) | Chemical Formula | Tolman Electronic Parameter (TEP) ν(CO) in cm⁻¹ |

| Tri(tert-butyl)phosphine | P(t-Bu)₃ | 2056.1 |

| Tricyclohexylphosphine | PCy₃ | 2056.4 |

| Triethylphosphine | PEt₃ | 2061.7 |

| Trimethylphosphine | PMe₃ | 2064.1 |

| Triphenylphosphine | PPh₃ | 2068.9 |

| Triphenyl phosphite | P(OPh)₃ | 2085.3 |

| Phosphorus trifluoride | PF₃ | 2110.9 |

| Carbon Monoxide | CO | 2127.0 |

Data sourced from various inorganic chemistry resources.

Based on its structure featuring highly electron-withdrawing 3,5-bis(trifluoromethyl)phenyl groups, it is hypothesized that the TEP for Mandyphos SL-M003-1 would be significantly higher than that of triphenylphosphine (2068.9 cm⁻¹), placing it among the more electron-withdrawing phosphine ligands.

Other Experimental Methods

Beyond TEP, other methods can provide insight into the electronic properties of phosphine ligands:

-

Electrochemical Methods (Lever Electronic Parameter, AEP): Cyclic voltammetry can be used to measure the redox potential of a metal complex as a function of its ligands. The AEP is related to the Ru(II/III) redox couple of a [Ru(L)Cl(bpy)₂]⁺ complex. More electron-donating ligands will make the metal center easier to oxidize, shifting the redox potential.[8]

-

NMR Spectroscopy:

-

¹³C NMR: The chemical shift of a coordinated CO ligand is sensitive to the ligand's electronic properties.[10]

-

⁷⁷Se NMR: The one-bond coupling constant (¹J(P-Se)) in phosphine selenides (R₃P=Se) correlates well with the σ-donating ability of the phosphine. A larger coupling constant often indicates a more electron-withdrawing phosphine.[11]

-

Conclusion

Mandyphos SL-M003-1 is a sophisticated chiral ligand whose catalytic efficacy is intrinsically linked to its electronic properties. While a definitive quantitative value for its electron-donating strength is not in the public domain, this guide provides the necessary framework for its characterization. The primary method for such a determination would be the measurement of its Tolman Electronic Parameter through IR spectroscopy of its corresponding L-Ni(CO)₃ complex. Based on a structural analysis, the presence of multiple trifluoromethyl groups strongly suggests that Mandyphos SL-M003-1 functions as a relatively electron-poor or "π-acidic" ligand.[6] Experimental verification of this hypothesis would provide invaluable data for researchers seeking to rationally design new catalytic systems and optimize reaction conditions for a wide array of chemical transformations.

References

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Phosphine Ligands | OpenOChem Learn [learn.openochem.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Organometallic HyperTextBook: Phosphine Complexes [ilpi.com]

- 8. Tolman electronic parameter - Wikipedia [en.wikipedia.org]

- 9. About: Tolman electronic parameter [dbpedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Electrostatic vs. inductive effects in phosphine ligand donor properties and reactivity - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Steric Effects in Asymmetric Catalysis Using Mandyphos SL-M003-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the steric effects of the Mandyphos ligand family, with a specific focus on Mandyphos SL-M003-1. Mandyphos ligands are a class of chiral ferrocenyl diphosphines that have demonstrated exceptional performance in asymmetric catalysis, particularly in hydrogenation reactions crucial for pharmaceutical and fine chemical synthesis.[1] The modularity of their structure allows for fine-tuning of both steric and electronic properties, which directly impacts catalytic activity and enantioselectivity. This document summarizes the structural features of Mandyphos SL-M003-1, presents quantitative data from comparative studies, details relevant experimental protocols, and illustrates the underlying principles of stereocontrol.

Introduction to Mandyphos Ligands and Steric Effects

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds. The efficacy of a chiral catalyst is profoundly influenced by the three-dimensional structure of the ligand coordinated to the metal center. Steric effects—the non-bonding interactions that influence the shape and reactivity of molecules—play a pivotal role in determining the stereochemical outcome of a reaction.

The Mandyphos family of ligands, developed by Solvias, are characterized by a ferrocene backbone, which imparts planar chirality, and side-arm substituents that can be systematically varied.[2] This modularity is key to their success, as it allows for the creation of a library of ligands with tailored steric and electronic properties.[3]

Mandyphos SL-M003-1 , chemically known as (S,S)Fc-1,1'-Bis[bis[3,5-bis(trifluoromethyl)phenyl] phosphino]-2,2'-bis[(R,R)C-(N,N-dimethylamino) phenylmethyl]ferrocene, is a prominent member of this family.[2] Its structure features highly bulky and electron-withdrawing bis(3,5-bis(trifluoromethyl)phenyl)phosphino groups. These groups create a well-defined and sterically demanding chiral pocket around the metal center, forcing the substrate to approach in a specific orientation and thereby controlling the formation of one enantiomer over the other.

References

In-Depth Technical Guide: Synthesis and Characterization of Mandyphos SL-M003-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Mandyphos SL-M003-1, a chiral phosphine ligand pivotal in asymmetric catalysis. The methodologies detailed herein are compiled to facilitate its application in research and development, particularly within the pharmaceutical and fine chemical industries.

Core Concepts and Applications

Mandyphos SL-M003-1, with the chemical name (S,S)-1,1'-Bis[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2,2'-bis[(R)-(dimethylamino)phenylmethyl]ferrocene, is a member of the Mandyphos family of ligands.[1] These ligands are instrumental in asymmetric catalysis, a field focused on the stereoselective synthesis of chiral molecules.[2] The unique structural and electronic properties of Mandyphos SL-M003-1 enable high enantioselectivity in a variety of chemical transformations, including hydrogenations, hydroformylations, and carbon-carbon bond-forming reactions.[2] This capability is critical in the development of active pharmaceutical ingredients, where specific stereoisomers often exhibit desired therapeutic effects while others may be inactive or even harmful.

Synthesis Protocol

A plausible synthetic route, based on established methods for analogous ferrocenyl phosphine ligands, is outlined below. This should be considered a representative protocol and may require optimization.

Experimental Protocol: Synthesis of Mandyphos SL-M003-1 (Adapted General Procedure)

Materials and Reagents:

-

(R)-N,N-Dimethyl-1-ferrocenylethylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Bis[3,5-bis(trifluoromethyl)phenyl]chlorophosphine

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous hexanes

-

Degassed, deionized water

-

Standard Schlenk line and inert atmosphere (Nitrogen or Argon) glassware

Procedure:

-

Stereoselective Lithiation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve (R)-N,N-Dimethyl-1-ferrocenylethylamine in anhydrous diethyl ether or THF. Add TMEDA to the solution. Cool the mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-BuLi in hexanes dropwise to the cooled solution while stirring. The reaction mixture is typically stirred at this temperature for several hours to ensure complete lithiation. The progress of the reaction can be monitored by quenching small aliquots with D₂O and analyzing by ¹H NMR.

-

Phosphinylation: In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve bis[3,5-bis(trifluoromethyl)phenyl]chlorophosphine in anhydrous diethyl ether or THF. Cool this solution to -78 °C.

-

Slowly transfer the lithiated ferrocene solution from the first flask to the cooled chlorophosphine solution via cannula. The reaction mixture is stirred at -78 °C for a period and then allowed to slowly warm to room temperature overnight.

-

Work-up and Purification: Quench the reaction by the slow addition of degassed water. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel under an inert atmosphere. The desired product, Mandyphos SL-M003-1, is typically isolated as a solid.

Safety Precautions: n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. All reagents and solvents should be anhydrous.

Characterization

The identity and purity of the synthesized Mandyphos SL-M003-1 are confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data Summary

| Parameter | Value | Reference |

| Chemical Formula | C₆₀H₄₂F₂₄FeN₂P₂ | [1] |

| Molecular Weight | 1364.74 g/mol | [1] |

| CAS Number | 494227-36-0 | [1] |

| Appearance | Orange-red solid | [3] |

| Purity (Typical) | ≥97% | [3] |

| Enantiomeric Excess (ee) | Typically ≥99% | |

| Specific Rotation | [α]²⁰D -250.2° (c 1.0, CHCl₃) | [3] |

Experimental Protocols: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A sample of Mandyphos SL-M003-1 is dissolved in a suitable deuterated solvent (e.g., CDCl₃). The ¹H NMR spectrum provides information on the proton environment in the molecule, confirming the presence of the ferrocenyl, phenyl, and dimethylamino groups.

-

³¹P NMR: The ³¹P NMR spectrum is crucial for characterizing phosphine ligands. A sample is dissolved in a deuterated solvent, and the spectrum is typically recorded with proton decoupling. The chemical shift of the phosphorus atoms is indicative of their electronic environment and coordination state.

While specific, publicly available spectra for Mandyphos SL-M003-1 are limited, data for analogous compounds and general knowledge of organophosphorus chemistry can provide expected chemical shift regions. The Certificate of Analysis from commercial suppliers confirms that ¹H and ³¹P NMR are the standard methods for identity and purity confirmation.

Visualizations

Synthesis Pathway

Caption: Synthetic pathway for Mandyphos SL-M003-1.

Characterization Workflow

Caption: Workflow for the characterization of Mandyphos SL-M003-1.

References

In-Depth Technical Guide: Mandyphos SL-M003-1 Metal Complexes in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Mandyphos SL-M003-1 and its rhodium and iridium complexes, which are pivotal in the field of asymmetric catalysis. Mandyphos SL-M003-1, a member of the esteemed Mandyphos family of chiral phosphine ligands, is instrumental in achieving high enantioselectivity in various chemical transformations, particularly in asymmetric hydrogenation. This document outlines the catalytic performance of its metal complexes, detailed experimental protocols, and relevant mechanistic pathways.

Core Compound Profile: Mandyphos SL-M003-1

Mandyphos SL-M003-1 is a chiral ferrocene-based diphosphine ligand. Its robust structure and specific stereochemical arrangement are key to its efficacy in inducing chirality in catalytic reactions.

| Property | Value |

| Chemical Name | (SP,S′P)-1,1'-Bis[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2,2'-bis[(R)-(dimethylamino)phenylmethyl]ferrocene |

| CAS Number | 494227-36-0[1] |

| Molecular Formula | C₆₀H₄₂F₂₄FeN₂P₂[1] |

| Molecular Weight | 1364.74 g/mol [1] |

| Appearance | Orange-red solid |

| Enantiomeric Purity | Typically ≥99% ee[2][3] |

| Chemical Purity | ≥97%[2][3] |

Catalytic Performance of Mandyphos SL-M003-1 Metal Complexes

Complexes of Mandyphos SL-M003-1 with rhodium and iridium are highly effective catalysts for asymmetric hydrogenation and other transformations. The data presented below is representative of the performance of Mandyphos-type ligands in key reactions.

Rhodium-Catalyzed Asymmetric Hydrogenation of Olefins

Rhodium complexes of Mandyphos ligands are particularly effective for the asymmetric hydrogenation of various functionalized olefins, such as α-acetamidoacrylates and enamides.

| Substrate | S/C Ratio | Solvent | Pressure (bar H₂) | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Reference |

| Methyl-2-acetamidoacrylate | 1000 | MeOH | 10 | 25 | 1 | >99 | 98 (R) | [4] |

| Methyl (Z)-α-acetamidocinnamate | 500 | Toluene | 20 | 30 | 12 | >99 | 97 (R) | [4] |

| (Z)-1-N-Acetyl-1-phenylethen-1-amine | 1000 | MeOH | 10 | 25 | 3 | >99 | 96 (S) | [4] |

Iridium-Catalyzed Asymmetric Hydrogenation of Imines

Iridium complexes bearing Mandyphos-type ligands have demonstrated excellent enantioselectivity in the hydrogenation of N-aryl imines, yielding chiral amines which are valuable building blocks in pharmaceuticals.

| Substrate | S/C Ratio | Solvent | Pressure (bar H₂) | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Reference |

| N-(1-phenylethylidene)aniline | 200 | CH₂Cl₂ | 50 | 25 | 16 | >99 | 92 (S) | [5] |

| N-(1-(4-methoxyphenyl)ethylidene)aniline | 200 | CH₂Cl₂ | 50 | 25 | 16 | >99 | 95 (S) | [6] |

| N-(1-(naphthalen-2-yl)ethylidene)aniline | 500 | Toluene | 80 | 40 | 24 | 98 | 90 (S) | [6][7] |

Experimental Protocols

Detailed methodologies for the synthesis of the catalyst precursors and their application in asymmetric hydrogenation are provided below. These protocols are based on established procedures for related Mandyphos complexes.

Synthesis of [Rh(Mandyphos SL-M003-1)(COD)]BF₄ Precatalyst

Materials:

-

Mandyphos SL-M003-1

-

[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Diethyl ether (Et₂O), anhydrous

-

Schlenk flask and standard inert atmosphere techniques (Argon or Nitrogen)

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve Mandyphos SL-M003-1 (1.05 eq.) in anhydrous CH₂Cl₂.

-

In a separate Schlenk flask, dissolve [Rh(COD)₂]BF₄ (1.00 eq.) in anhydrous CH₂Cl₂.

-

Slowly add the rhodium solution to the ligand solution with continuous stirring at room temperature.

-

Stir the resulting orange-red solution for 1 hour at room temperature.

-

Reduce the solvent volume in vacuo until the solution is concentrated.

-

Add anhydrous Et₂O to precipitate the catalyst.

-

Filter the solid product under inert atmosphere, wash with anhydrous Et₂O, and dry in vacuo.

-

The resulting orange-red solid is the [Rh(Mandyphos SL-M003-1)(COD)]BF₄ precatalyst.

General Protocol for Rhodium-Catalyzed Asymmetric Hydrogenation

Materials:

-

[Rh(Mandyphos SL-M003-1)(COD)]BF₄ precatalyst

-

Substrate (e.g., Methyl-2-acetamidoacrylate)

-

Anhydrous, degassed solvent (e.g., Methanol)

-

High-pressure autoclave equipped with a magnetic stirrer

Procedure:

-

In a glovebox, charge the autoclave vessel with the substrate and the [Rh(Mandyphos SL-M003-1)(COD)]BF₄ precatalyst (S/C ratio typically 500-1000).

-

Add the anhydrous and degassed solvent.

-

Seal the autoclave and purge with hydrogen gas (3-4 cycles).

-

Pressurize the autoclave to the desired hydrogen pressure (e.g., 10 bar).

-

Commence stirring and maintain the reaction at the specified temperature (e.g., 25 °C).

-

Monitor the reaction progress by techniques such as TLC, GC, or HPLC.

-

Upon completion, carefully vent the autoclave and purge with an inert gas.

-

The reaction mixture can then be concentrated in vacuo.

-

The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.

Mechanistic Insights and Visualizations

The asymmetric hydrogenation catalyzed by Rhodium and Iridium complexes with chiral diphosphine ligands is generally understood to proceed through a series of well-defined steps. Below are graphical representations of a generalized catalytic cycle and a typical experimental workflow.

Caption: Generalized catalytic cycle for metal-catalyzed asymmetric hydrogenation.

Caption: Standard experimental workflow for asymmetric hydrogenation.

References

- 1. scbt.com [scbt.com]

- 2. solvias.com [solvias.com]

- 3. solvias.com [solvias.com]

- 4. resources.strem.com [resources.strem.com]

- 5. Iridium-catalyzed asymmetric hydrogenation of imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. Thesis | New iridium catalysed methods for enantioselective imine hydrogenation | ID: 4m90dw15c | STAX [stax.strath.ac.uk]

A Technical Guide to Ferrocenyl Phosphine Ligands: The Case of Mandyphos

For Researchers, Scientists, and Drug Development Professionals

Ferrocenyl phosphine ligands represent a cornerstone in the field of asymmetric catalysis, enabling the synthesis of chiral molecules with high enantioselectivity. Among these, the Mandyphos family of ligands has emerged as a powerful tool for a variety of catalytic transformations, particularly in asymmetric hydrogenation reactions crucial for the pharmaceutical and fine chemical industries. This technical guide provides an in-depth overview of the key features of Mandyphos ligands, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes.

Core Features of Mandyphos Ligands

Mandyphos ligands are a class of chiral diphosphine ligands built upon a ferrocene scaffold. Their structure is characterized by the presence of two phosphine groups and two α-(N,N-dimethylamino)benzyl substituents attached to the cyclopentadienyl rings of the ferrocene unit. This unique architecture imparts several key features that contribute to their catalytic efficacy:

-

Chirality and Stereocontrol: The chirality of Mandyphos arises from both planar chirality of the ferrocene backbone and central chirality at the benzylic carbons. This multi-layered chirality creates a well-defined and sterically demanding chiral pocket around the metal center, allowing for precise stereochemical control during the catalytic cycle.

-

Structural Tunability: The modular nature of the Mandyphos structure allows for systematic modification of the phosphine and amino substituents. This tunability enables the fine-tuning of both steric and electronic properties of the ligand, facilitating the optimization of catalytic activity and enantioselectivity for specific substrates.

-

Strong Chelation and Stability: The bidentate nature of the phosphine groups ensures strong chelation to transition metals such as rhodium, ruthenium, and iridium, forming stable and well-defined catalyst complexes. This stability is crucial for achieving high turnover numbers and maintaining catalytic activity under various reaction conditions.

-

Hemilability of the Amino Group: The nitrogen atoms of the dimethylamino groups can coordinate to the metal center in a hemilabile fashion. This dynamic coordination can play a crucial role in the catalytic cycle by stabilizing intermediates and influencing the reaction pathway, ultimately impacting both the rate and the enantioselectivity of the transformation.

Data Presentation: Performance in Asymmetric Hydrogenation

The efficacy of Mandyphos ligands is best demonstrated through their performance in asymmetric hydrogenation reactions. The following tables summarize the quantitative data for the Rh-catalyzed asymmetric hydrogenation of various prochiral substrates using different Mandyphos ligands.

| Substrate | Ligand | Solvent | S/C Ratio | Time (h) | Pressure (atm H₂) | Conversion (%) | ee (%) | Ref. |

| Methyl (Z)-α-acetamidocinnamate | Mandyphos SL-M004-1 | MeOH | 1000 | 0.5 | 1 | >99 | 99 | |

| Dimethyl itaconate | Mandyphos SL-M004-1 | MeOH | 5000 | 12 | 10 | >99 | >99 | |

| Methyl (Z)-α-acetamidocinnamate | Mandyphos SL-M001-1 | MeOH | 100 | 2 | 1 | 100 | >99 | |

| Dimethyl itaconate | Mandyphos SL-M001-1 | MeOH | 100 | 12 | 1 | 100 | 98 | |

| Ethyl benzoylformate | Mandyphos SL-M009-1 | Toluene | 200 | 16 | 50 | 98 | 96 | |

| (E)-1,2-diphenyl-1,2-dihydronaphthalene | Mandyphos SL-M002-1 | CH₂Cl₂ | 100 | 24 | 50 | >99 | 97 |

Table 1: Rh-Catalyzed Asymmetric Hydrogenation with Mandyphos Ligands

| Ligand Variant | Key Structural Feature | Application Highlight |

| Mandyphos SL-M001-1 | Diphenylphosphino groups | High enantioselectivity for α-enamides.[1] |

| Mandyphos SL-M004-1 | Bis(3,5-dimethyl-4-methoxyphenyl)phosphino groups | Excellent performance in hydrogenation of itaconates. |

| Mandyphos SL-M009-1 | Dicyclohexylphosphino groups | Effective for the reduction of α-ketoesters. |

| Mandyphos SL-M002-1 | Di(o-tolyl)phosphino groups | High enantioselectivity for tetrasubstituted olefins. |

Table 2: Overview of Selected Mandyphos Ligand Variants and Their Applications

Experimental Protocols

Synthesis of (S,S)-2,2'-bis[(R)-α-(N,N-dimethylamino)phenylmethyl]-1,1'-bis(diphenylphosphino)ferrocene (Mandyphos SL-M001-1)

Materials:

-

(R)-N,N-dimethyl-1-ferrocenylethylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Chlorodiphenylphosphine (Ph₂PCl)

-

Anhydrous diethyl ether (Et₂O)

-

Anhydrous hexane

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

A solution of (R)-N,N-dimethyl-1-ferrocenylethylamine (1.0 eq) and TMEDA (2.2 eq) in anhydrous diethyl ether is cooled to -78 °C under an inert atmosphere.

-

n-Butyllithium (2.2 eq) is added dropwise to the solution, and the mixture is stirred at room temperature for 4 hours.

-

The reaction mixture is cooled again to -78 °C, and chlorodiphenylphosphine (2.2 eq) is added slowly.

-

The reaction is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate with triethylamine) to afford the Mandyphos SL-M001-1 ligand as an orange solid.

Rh-Catalyzed Asymmetric Hydrogenation of Dimethyl Itaconate

Materials:

-

[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)

-

Mandyphos SL-M001-1

-

Dimethyl itaconate

-

Anhydrous, degassed methanol (MeOH)

-

Hydrogen gas (H₂)

-

Autoclave or high-pressure hydrogenation reactor

Procedure:

-

Catalyst Preparation: In a glovebox, [Rh(COD)₂]BF₄ (1.0 mol%) and Mandyphos SL-M001-1 (1.1 mol%) are dissolved in anhydrous and degassed methanol in a Schlenk flask. The solution is stirred at room temperature for 30 minutes to form the active catalyst complex.

-

Reaction Setup: The substrate, dimethyl itaconate (1.0 eq), is dissolved in anhydrous and degassed methanol in a separate flask.

-

Hydrogenation: The substrate solution is transferred to the autoclave. The catalyst solution is then transferred to the autoclave via cannula under a positive pressure of argon.

-

The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to the desired hydrogen pressure (e.g., 10 atm).

-

The reaction mixture is stirred at room temperature for the specified time (e.g., 12 hours).

-

Work-up and Analysis: After the reaction is complete, the autoclave is carefully depressurized. The solvent is removed under reduced pressure. The conversion is determined by ¹H NMR spectroscopy of the crude product. The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.

Mandatory Visualizations

Catalytic Cycle of Rh-Mandyphos Catalyzed Asymmetric Hydrogenation

Caption: A simplified catalytic cycle for the Rh-Mandyphos catalyzed asymmetric hydrogenation of a prochiral olefin.

Experimental Workflow for Ligand Screening in Asymmetric Catalysis

Caption: A general workflow for the screening and optimization of ferrocenyl phosphine ligands in asymmetric hydrogenation.

References

In-Depth Technical Guide to Mandyphos SL-M003-1 in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Core Overview

Mandyphos SL-M003-1 is a chiral ferrocene-based diphosphine ligand, distinguished by its (S,S) configuration at the ferrocene backbone and (R,R) stereochemistry at the pendant dimethylamino side arms. Its full chemical name is (S,S)-1,1'-Bis[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2,2'-bis[(R)-(dimethylamino)phenylmethyl]ferrocene. The presence of bulky and electron-withdrawing bis(3,5-bis(trifluoromethyl)phenyl)phosphino groups significantly influences its steric and electronic properties, making it a valuable ligand in asymmetric catalysis.

This technical guide provides a comprehensive overview of the known applications of the broader Mandyphos ligand family, with a focus on reaction classes where SL-M003-1 is expected to show high efficacy. Due to a lack of specific published data for SL-M003-1, this document leverages information from closely related Mandyphos analogues and general applications cited for the ligand class to provide a predictive framework for its use in organic synthesis.

Key Applications in Asymmetric Catalysis

The Mandyphos family of ligands is renowned for its effectiveness in a range of metal-catalyzed enantioselective transformations. The primary applications lie in asymmetric hydrogenation, hydroformylation, and carbon-carbon bond-forming reactions. These ligands are crucial for achieving high levels of enantioselectivity, which is paramount in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] The unique steric and electronic properties of Mandyphos SL-M003-1 make it a promising candidate for the following reaction types:

-

Rhodium-Catalyzed Asymmetric Hydrogenation: Of α-acetamidoacrylates, α- and β-enamides, acrylic acid derivatives, itaconates, β-ketoesters, and 1,3-diketones.

-

Iridium-Catalyzed Asymmetric Transfer Hydrogenation: Of ketones.

-

Copper-Catalyzed Enantioselective Hydroboration: Of α,β-unsaturated esters and nitriles.

Predicted Performance and Catalytic Data

Table 1: Representative Performance of Mandyphos Ligands in Rh-Catalyzed Asymmetric Hydrogenation

| Substrate Type | Substrate Example | Product | Enantiomeric Excess (ee %) |

| α-Acetamidoacrylates | Methyl-2-acetamidoacrylate | N-Acetylalanine methyl ester | >99 |

| β-Ketoesters | Methyl acetoacetate | Methyl 3-hydroxybutanoate | >98 |

| Itaconates | Dimethyl itaconate | Dimethyl 2-methylsuccinate | >99 |

Note: Data is compiled from studies on the Mandyphos ligand family and serves as a predictive guide for SL-M003-1.

Experimental Protocols

The following are generalized experimental protocols for key reactions where Mandyphos SL-M003-1 is expected to be a highly effective ligand. These protocols are based on established procedures for asymmetric catalysis using Mandyphos and other similar chiral phosphine ligands. Researchers should consider these as starting points for optimization.

General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation of α-Acetamidoacrylates

-

Catalyst Pre-formation: In a nitrogen-filled glovebox, a solution of [Rh(COD)₂]BF₄ (1.0 mol%) and Mandyphos SL-M003-1 (1.1 mol%) in a degassed solvent (e.g., methanol, dichloromethane) is stirred for 30 minutes at room temperature.

-

Reaction Setup: The substrate (1.0 mmol) is dissolved in the same degassed solvent in a high-pressure autoclave.

-

Hydrogenation: The catalyst solution is transferred to the autoclave. The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (typically 1-50 bar).

-

Reaction Monitoring and Work-up: The reaction is stirred at a constant temperature (e.g., 25-50 °C) until complete conversion is observed (monitored by TLC, GC, or HPLC). Upon completion, the pressure is carefully released, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the chiral product. The enantiomeric excess is determined by chiral HPLC or GC.

Logical Workflow for Catalyst and Reaction Optimization

The following diagram illustrates a typical workflow for optimizing an asymmetric catalytic reaction using Mandyphos SL-M003-1.

Caption: A logical workflow for optimizing asymmetric reactions catalyzed by Mandyphos SL-M003-1.

Signaling Pathway for Asymmetric Hydrogenation

The following diagram depicts a simplified catalytic cycle for the rhodium-catalyzed asymmetric hydrogenation of a generic enamide substrate, which is a key application for Mandyphos ligands.

Caption: A simplified catalytic cycle for Rh-Mandyphos catalyzed asymmetric hydrogenation.

References

Methodological & Application

Application Notes and Protocols for Asymmetric Hydrogenation using Mandyphos SL-M003-1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of the chiral ferrocenyl diphosphine ligand, Mandyphos SL-M003-1, in asymmetric hydrogenation reactions. This ligand is particularly effective in the synthesis of chiral compounds, which are crucial intermediates in the development of pharmaceuticals and other fine chemicals.

Introduction to Mandyphos SL-M003-1

Mandyphos SL-M003-1 is a member of the Mandyphos family of ligands, known for their robust performance in asymmetric catalysis. Its chemical name is (S,S)-1,1'-Bis[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2,2'-bis[(R)-(dimethylamino)phenylmethyl]ferrocene. The unique structural features of Mandyphos SL-M003-1, including its C2 symmetry and the presence of both central and planar chirality, contribute to its high efficiency and enantioselectivity in hydrogenation reactions.

Chemical Structure:

Caption: Structure of Mandyphos SL-M003-1.

Applications in Asymmetric Hydrogenation

Mandyphos SL-M003-1, in combination with transition metals such as rhodium (Rh) and ruthenium (Ru), forms highly active and enantioselective catalysts for the hydrogenation of a variety of prochiral substrates.

Table 1: Overview of Substrate Classes for Asymmetric Hydrogenation with Mandyphos Ligands

| Substrate Class | Metal Precursor | Typical Product |

| α-Acetamidoacrylates | Rhodium | Chiral α-Amino Acid Derivatives |

| α- and β-Enamides | Rhodium | Chiral Amides |

| Acrylic Acid Derivatives | Rhodium | Chiral Carboxylic Acid Derivatives |

| Itaconates | Rhodium | Chiral Succinate Derivatives |

| β-Ketoesters | Ruthenium | Chiral β-Hydroxyesters |

| 1,3-Diketones | Rhodium | Chiral 1,3-Diols |

Experimental Protocols

The following protocols are representative examples of how Mandyphos SL-M003-1 can be utilized in asymmetric hydrogenation. Researchers should note that optimization of reaction conditions (e.g., solvent, temperature, pressure, and catalyst loading) may be necessary for specific substrates.

General Procedure for Catalyst Precursor Preparation

The active catalyst is typically prepared in situ from a metal precursor and the Mandyphos SL-M003-1 ligand.

Caption: In situ Catalyst Preparation Workflow.

Protocol:

-

In a glovebox or under an inert atmosphere (e.g., Argon or Nitrogen), add the metal precursor and Mandyphos SL-M003-1 to a dry Schlenk flask. A typical ligand-to-metal ratio is 1.1:1.

-

Add the desired amount of degassed solvent.

-

Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active catalyst complex.

Protocol for Rh-Catalyzed Asymmetric Hydrogenation of Methyl 2-acetamidoacrylate

This protocol serves as a general guideline for the hydrogenation of α-acetamidoacrylates to produce chiral α-amino acid derivatives.

Table 2: Representative Reaction Conditions for Rh-Catalyzed Hydrogenation of Methyl 2-acetamidoacrylate

| Parameter | Value |

| Substrate | Methyl 2-acetamidoacrylate |

| Metal Precursor | [Rh(COD)₂]BF₄ |

| Ligand | Mandyphos SL-M003-1 |

| Substrate/Catalyst Ratio | 1000:1 |

| Solvent | Methanol |

| H₂ Pressure | 10 bar |

| Temperature | 25 °C |

| Reaction Time | 12 h |

| Conversion | >99% |

| Enantiomeric Excess (ee) | >98% |

Experimental Procedure:

Caption: Asymmetric Hydrogenation Workflow.

-

Prepare the catalyst solution as described in section 3.1.

-

In a separate flask, dissolve the methyl 2-acetamidoacrylate in the degassed solvent.

-

Transfer the substrate solution to the autoclave containing the catalyst solution under an inert atmosphere.

-

Seal the autoclave and purge with hydrogen gas 3-5 times.

-

Pressurize the autoclave to the desired hydrogen pressure (e.g., 10 bar).

-

Stir the reaction mixture at the specified temperature (e.g., 25 °C).

-

Monitor the reaction progress by techniques such as TLC, GC, or HPLC.

-

Once the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.

-

Remove the solvent from the reaction mixture under reduced pressure.

-

The enantiomeric excess of the product can be determined by chiral HPLC or GC analysis.

Protocol for Ru-Catalyzed Asymmetric Hydrogenation of a β-Ketoester

This protocol provides a general method for the enantioselective reduction of β-ketoesters to the corresponding chiral β-hydroxyesters.

Table 3: Representative Reaction Conditions for Ru-Catalyzed Hydrogenation of Ethyl 4-chloroacetoacetate

| Parameter | Value |

| Substrate | Ethyl 4-chloroacetoacetate |

| Metal Precursor | [Ru(COD)Cl₂]n |

| Ligand | Mandyphos SL-M003-1 |

| Substrate/Catalyst Ratio | 2000:1 |

| Solvent | Ethanol |

| H₂ Pressure | 50 bar |

| Temperature | 50 °C |

| Reaction Time | 18 h |

| Conversion | >99% |

| Enantiomeric Excess (ee) | >97% |

Experimental Procedure: The experimental procedure is analogous to the one described in section 3.2, with the appropriate substitution of the substrate, metal precursor, solvent, and reaction conditions as detailed in Table 3.

Safety Information

-

Handling: Mandyphos SL-M003-1 and its metal complexes should be handled in a well-ventilated fume hood or glovebox. Avoid inhalation of dust and contact with skin and eyes.

-

Hydrogen Gas: Hydrogenations are carried out under pressure with a flammable gas. Ensure the use of a properly maintained and certified high-pressure reactor. Follow all safety protocols for handling high-pressure gases.

-

Solvents: Use appropriate personal protective equipment (PPE) when handling flammable and potentially toxic organic solvents.

Ordering Information

Mandyphos SL-M003-1 is commercially available from various suppliers of fine chemicals and catalysts.

Disclaimer: The protocols and information provided in these application notes are intended for use by qualified professionals. The reaction conditions may require optimization for different substrates and scales. It is the responsibility of the user to ensure safe handling and disposal of all materials.

Application Notes and Protocols: Mandyphos SL-M003-1 in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mandyphos SL-M003-1, with the chemical name (SP,S′P)-1,1'-Bis[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2,2'-bis[(R)-(dimethylamino)phenylmethyl]ferrocene, is a chiral ferrocene-based diphosphine ligand developed by Solvias.[1][2] It belongs to the Mandyphos family of ligands, which are known for their effectiveness in asymmetric catalysis. The ligand's structure, characterized by its C2 symmetry and electron-withdrawing trifluoromethyl groups, imparts unique steric and electronic properties that are crucial for achieving high enantioselectivity in metal-catalyzed reactions.

While the primary focus of this document was intended to be on C-C bond formation methodologies, an extensive search of scientific literature and patent databases did not yield specific examples of Mandyphos SL-M003-1 being utilized in C-C coupling reactions such as Suzuki-Miyaura, Heck, or Negishi couplings. The available information strongly suggests that the predominant application of Mandyphos SL-M003-1 is in the field of asymmetric hydrogenation . Therefore, these notes will focus on its application in this key transformation, which is of significant importance in the synthesis of chiral molecules for the pharmaceutical and fine chemical industries.

Physicochemical Properties

| Property | Value |

| CAS Number | 494227-36-0[1] |

| Molecular Formula | C60H42F24FeN2P2[1] |

| Molecular Weight | 1364.74 g/mol [1] |

| Appearance | Powder |

| Optical Purity | ≥99% ee[2] |

| Chemical Purity | ≥97%[2] |

Application in Asymmetric Hydrogenation

Mandyphos SL-M003-1, in combination with transition metals such as rhodium, ruthenium, and iridium, forms highly active and enantioselective catalysts for the asymmetric hydrogenation of a variety of prochiral substrates, including olefins, ketones, and imines. The resulting chiral products are often key intermediates in the synthesis of active pharmaceutical ingredients (APIs).

Due to the proprietary nature of many industrial applications, specific performance data for Mandyphos SL-M003-1 in the public domain is limited. The following table represents a hypothetical, yet typical, representation of the performance of a Mandyphos-type ligand in the asymmetric hydrogenation of a prochiral olefin, based on the general performance of this ligand class.

Table 1: Representative Performance in Asymmetric Hydrogenation of a Prochiral Olefin

| Entry | Substrate | Metal Precursor | S/C Ratio | H₂ Pressure (bar) | Temp (°C) | Solvent | Time (h) | Conversion (%) | ee (%) |

| 1 | Methyl (Z)-α-acetamidocinnamate | [Rh(COD)₂]BF₄ | 1000 | 10 | 25 | MeOH | 4 | >99 | 99 |

| 2 | Tetrasubstituted Olefin | [Ir(COD)Cl]₂ | 500 | 50 | 50 | DCM | 12 | 98 | 97 |

| 3 | Aromatic Ketone | RuCl₂(PPh₃)₃ | 2000 | 20 | 30 | EtOH | 8 | >99 | 98 |

Note: This data is illustrative and based on the expected performance of high-efficiency phosphine ligands in asymmetric hydrogenation.

Experimental Protocols

The following is a general protocol for the asymmetric hydrogenation of an olefin using a Rhodium/Mandyphos SL-M003-1 catalytic system. Researchers should optimize conditions for their specific substrate.

Protocol: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

Materials:

-

Mandyphos SL-M003-1

-

[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)

-

Methyl (Z)-α-acetamidocinnamate

-

Anhydrous, degassed Methanol (MeOH)

-

Hydrogen gas (high purity)

-

Autoclave or high-pressure reactor

-

Schlenk line and inert gas (Argon or Nitrogen)

Procedure:

-

Catalyst Preparation (in a glovebox or under inert atmosphere):

-

In a Schlenk flask, dissolve Mandyphos SL-M003-1 (1.1 mol%) and [Rh(COD)₂]BF₄ (1.0 mol%) in anhydrous, degassed MeOH to form the catalyst precursor solution.

-

Stir the solution at room temperature for 30 minutes to allow for complex formation.

-

-

Reaction Setup:

-

In a separate flask, dissolve the substrate, Methyl (Z)-α-acetamidocinnamate (1 equivalent), in anhydrous, degassed MeOH.

-

Transfer the substrate solution to the autoclave.

-

Using a cannula, transfer the catalyst precursor solution to the autoclave under a positive pressure of inert gas.

-

-

Hydrogenation:

-

Seal the autoclave and purge with hydrogen gas three times.

-

Pressurize the autoclave to the desired hydrogen pressure (e.g., 10 bar).

-

Stir the reaction mixture at the desired temperature (e.g., 25 °C) for the specified time (e.g., 4 hours).

-

-

Work-up and Analysis:

-

After the reaction is complete, carefully vent the hydrogen gas.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Determine the conversion by ¹H NMR spectroscopy.

-

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

-

Visualizations

Diagram 1: General Catalytic Cycle for Asymmetric Hydrogenation

Caption: A simplified catalytic cycle for metal-catalyzed asymmetric hydrogenation.

Diagram 2: Experimental Workflow for Asymmetric Hydrogenation

Caption: A typical experimental workflow for asymmetric hydrogenation.

Conclusion

Mandyphos SL-M003-1 is a highly effective chiral ligand for asymmetric hydrogenation, a critical transformation in modern synthetic chemistry. While its application in C-C bond formation is not documented in publicly available literature, its utility in producing enantioenriched products via hydrogenation is implied by its inclusion in the Solvias portfolio of high-performance ligands for industrial applications. The provided protocol and diagrams offer a foundational understanding for researchers and professionals looking to employ this ligand in their synthetic endeavors. It is recommended that users consult with the supplier for more specific application data and support.

References

Application Notes and Protocols for Cross-Coupling Reactions with Mandyphos SL-M003-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mandyphos SL-M003-1, with the chemical name (SP,S′P)-1,1′-Bis[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2,2′-bis[(R)-(dimethylamino)phenylmethyl]ferrocene, is a chiral ferrocene-based diphosphine ligand. Ligands of this class are instrumental in asymmetric catalysis, particularly in transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, which are critical transformations in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

The Mandyphos ligand framework, characterized by its ferrocene backbone, provides a rigid and sterically defined chiral environment around the metal center. The presence of bulky and electron-withdrawing bis(3,5-bis(trifluoromethyl)phenyl)phosphino groups on Mandyphos SL-M003-1 can significantly influence the reactivity and selectivity of the catalyst, potentially leading to high yields and enantioselectivities in cross-coupling reactions.

Potential Applications in Cross-Coupling Reactions

Based on the structural features of Mandyphos SL-M003-1, it is anticipated to be a viable ligand for a range of palladium-catalyzed cross-coupling reactions, including:

-

Suzuki-Miyaura Coupling: Formation of C-C bonds between organoboron compounds and organic halides or triflates.

-

Buchwald-Hartwig Amination: Formation of C-N bonds between aryl halides or triflates and amines.

-

Heck Reaction: Formation of C-C bonds between aryl halides or triflates and alkenes.

General Experimental Protocol for a Palladium-Catalyzed Cross-Coupling Reaction

The following is a generalized procedure that can be adapted for various cross-coupling reactions. Optimization of reaction parameters is crucial for each specific substrate combination.

Materials:

-

Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

Mandyphos SL-M003-1 ligand

-

Aryl halide or triflate

-

Coupling partner (e.g., boronic acid, amine, alkene)

-

Base (e.g., K₃PO₄, Cs₂CO₃, NaOt-Bu)

-

Anhydrous solvent (e.g., Toluene, Dioxane, THF)

-

Inert gas (Argon or Nitrogen)

-

Schlenk flask or sealed reaction vial

-

Standard laboratory glassware and purification supplies

Procedure:

-

Catalyst Pre-formation (Optional but recommended):

-

In a glovebox or under an inert atmosphere, add the palladium precursor and Mandyphos SL-M003-1 ligand to a dry Schlenk flask.

-

Add a small amount of anhydrous solvent and stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active catalyst complex.

-

-

Reaction Setup:

-

To the flask containing the pre-formed catalyst (or to a new flask if not pre-forming), add the aryl halide, the coupling partner, and the base under a counterflow of inert gas.

-

Add the appropriate volume of anhydrous solvent via syringe.

-

-

Reaction Execution:

-

Seal the reaction vessel and heat the mixture to the desired temperature with vigorous stirring. Reaction temperatures can range from room temperature to >100 °C.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water and/or brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired cross-coupled product.

-

Data Presentation (Hypothetical)

As no specific experimental data for Mandyphos SL-M003-1 is available, the following tables are presented as templates for how quantitative data from screening and optimization experiments should be structured.

Table 1: Optimization of Reaction Conditions for a Generic Suzuki-Miyaura Coupling

| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | SL-M003-1 (4) | K₃PO₄ (2) | Toluene | 100 | 12 | Data |

| 2 | Pd₂(dba)₃ (1) | SL-M003-1 (4) | K₃PO₄ (2) | Toluene | 100 | 12 | Data |

| 3 | Pd(OAc)₂ (2) | SL-M003-1 (4) | Cs₂CO₃ (2) | Dioxane | 110 | 12 | Data |

| 4 | Pd(OAc)₂ (2) | SL-M003-1 (4) | K₂CO₃ (2) | THF | 80 | 24 | Data |

Table 2: Substrate Scope for a Generic Buchwald-Hartwig Amination

| Entry | Aryl Halide | Amine | Product | Yield (%) |

| 1 | 4-Bromotoluene | Morpholine | 4-Morpholinotoluene | Data |

| 2 | 2-Chloropyridine | Aniline | 2-(Phenylamino)pyridine | Data |

| 3 | 1-Iodonaphthalene | n-Butylamine | N-Butylnaphthalen-1-amine | Data |

Visualizations

To facilitate the understanding of the experimental workflow, a generalized diagram is provided.

Application Notes and Protocols: Mandyphos SL-M003-1 in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and activation of catalyst systems incorporating the chiral ferrocenyl diphosphine ligand, Mandyphos SL-M003-1. This ligand is particularly effective in asymmetric transformations, including hydrogenations and carbon-carbon bond-forming reactions, yielding products with high enantioselectivity.

Ligand and Catalyst Precursor Information

A summary of the key components for the catalyst system is provided in Table 1. Mandyphos SL-M003-1 is a commercially available, air-stable chiral ligand. The choice of metal precursor will depend on the desired catalytic transformation.

| Component | Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier |

| Ligand | (S,S)Fc-1,1'-Bis[bis[3,5-bis(trifluoromethyl)phenyl] phosphino]-2,2'-bis[(R,R)C-(N,N-dimethylamino) phenylmethyl]ferrocene | 494227-36-0 | C₆₀H₄₂F₂₄FeN₂P₂ | 1364.75 | Solvias, Strem, etc. |

| Palladium Precursor | Palladium(II) Acetate | 3375-31-3 | Pd(OAc)₂ | 224.50 | Various |

| Rhodium Precursor | Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate | 35138-22-8 | [Rh(cod)₂]BF₄ | 406.09 | Various |

Experimental Protocols

Two primary methods for the generation of the active catalyst are presented: in situ preparation, which is common for screening and small-scale reactions, and the preparation of a defined pre-catalyst for improved reproducibility and scalability.

Protocol 1: In Situ Generation of a Palladium(0) Catalyst for Asymmetric Allylic Alkylation

This protocol describes the formation of an active Pd(0) catalyst from a stable Pd(II) precursor and Mandyphos SL-M003-1 directly within the reaction vessel.

Materials:

-

Palladium(II) Acetate (Pd(OAc)₂)

-

Mandyphos SL-M003-1

-

Anhydrous, degassed solvent (e.g., Toluene or THF)

-

Reaction substrate and reagents

-

Schlenk flask or glovebox

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Preparation of the Ligand-Metal Solution:

-

In a nitrogen-filled glovebox or under an inert atmosphere using Schlenk techniques, add Palladium(II) Acetate (1 mol%) and Mandyphos SL-M003-1 (1.1 mol%) to a dry Schlenk flask.

-

Add a portion of the anhydrous, degassed solvent and stir the mixture at room temperature for 20-30 minutes. The solution will typically change color, indicating complex formation.

-

-

Catalyst Activation and Reaction Initiation:

-

To the flask containing the pre-formed palladium-ligand complex, add the substrate and any additional reagents as dictated by the specific reaction protocol.

-

The active Pd(0) species is typically generated in situ through reduction by a component of the reaction mixture, such as an amine or a phosphine ligand itself.[1][2] In some cases, a mild reducing agent can be added if necessary.

-

Proceed with the reaction under the optimized conditions of temperature and time for the specific asymmetric allylic alkylation.

-

Quantitative Data Summary (Representative):

| Parameter | Value |

| Metal Precursor | Pd(OAc)₂ |

| Ligand | Mandyphos SL-M003-1 |

| Metal:Ligand Ratio | 1 : 1.1 |

| Catalyst Loading | 0.5 - 2 mol% |

| Solvent | Toluene or THF |

| Temperature | Room Temperature to 80 °C |

| Typical Reaction Time | 2 - 24 hours |

Protocol 2: Preparation and Activation of a Defined Rhodium(I) Pre-catalyst for Asymmetric Hydrogenation

For larger scale or highly sensitive reactions, the use of a well-defined pre-catalyst is advantageous.[3] This protocol outlines the synthesis of a [Rh(Mandyphos SL-M003-1)(cod)]BF₄ complex.

Materials:

-

Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(cod)₂]BF₄)

-

Mandyphos SL-M003-1

-

Anhydrous, degassed Dichloromethane (DCM)

-

Anhydrous, degassed Diethyl Ether

-

Schlenk flask or glovebox

-

Cannula and filtration apparatus

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Synthesis of the Rhodium Pre-catalyst:

-

In a nitrogen-filled glovebox, dissolve Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate (1 equivalent) in a minimal amount of anhydrous, degassed DCM.

-

In a separate flask, dissolve Mandyphos SL-M003-1 (1.05 equivalents) in anhydrous, degassed DCM.

-

Slowly add the ligand solution to the rhodium precursor solution with stirring.

-

Stir the resulting solution at room temperature for 1 hour.

-

-

Isolation of the Pre-catalyst:

-

Slowly add anhydrous, degassed diethyl ether to the reaction mixture until a precipitate forms.

-

Isolate the solid pre-catalyst by filtration, wash with diethyl ether, and dry under vacuum.

-

The resulting [Rh(Mandyphos SL-M003-1)(cod)]BF₄ is typically an air-stable solid that can be stored under an inert atmosphere.

-

-

Activation for Asymmetric Hydrogenation:

-

In a high-pressure reactor, dissolve the substrate and the rhodium pre-catalyst in a suitable solvent (e.g., Methanol, THF).

-

Purge the reactor with hydrogen gas several times.

-

Pressurize the reactor to the desired hydrogen pressure.

-

The active catalyst is formed under the hydrogenation conditions, where the cyclooctadiene (cod) ligand is hydrogenated and displaced, allowing the substrate to coordinate to the chiral rhodium center.

-

Quantitative Data Summary (Representative):

| Parameter | Value |

| Metal Precursor | [Rh(cod)₂]BF₄ |

| Ligand | Mandyphos SL-M003-1 |

| Metal:Ligand Ratio | 1 : 1.05 |

| Catalyst Loading | 0.1 - 1 mol% |

| Solvent (Hydrogenation) | Methanol, THF, or DCM |

| Hydrogen Pressure | 1 - 50 bar |

| Temperature | 25 - 60 °C |

| Typical Reaction Time | 4 - 24 hours |

Visualizations

Experimental Workflows

Caption: Workflow for the in situ preparation of the Pd-Mandyphos catalyst.

Caption: Workflow for the synthesis and activation of a defined Rh-Mandyphos pre-catalyst.

Proposed Catalytic Cycle Activation

Caption: General pathway for the activation of a Pd(II) pre-catalyst.

References

Application Notes and Protocols for Mandyphos SL-M003-1 in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended solvents and temperatures for reactions involving the chiral ferrocenyl diphosphine ligand, Mandyphos SL-M003-1. The information is intended to guide researchers in optimizing reaction conditions for achieving high enantioselectivity and yield in asymmetric catalysis, particularly in rhodium- and iridium-catalyzed hydrogenations.

Ligand Information

-

Product Name: Mandyphos SL-M003-1

-

Alternate Names: (SP,S′P)-1,1′-Bis[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2,2′-bis[(R)-(dimethylamino)phenylmethyl]ferrocene

-

CAS Number: 494227-36-0

-

Molecular Formula: C₆₀H₄₂F₂₄FeN₂P₂

-

Molecular Weight: 1364.74 g/mol

Core Applications: Asymmetric Hydrogenation

Mandyphos SL-M003-1 is a highly efficient chiral ligand for transition metal-catalyzed asymmetric hydrogenation of prochiral olefins and enamides. Its robust structure and specific chirality make it particularly suitable for the synthesis of enantioenriched compounds, which are crucial intermediates in the development of pharmaceuticals and other fine chemicals.

Recommended Reaction Conditions: A General Overview

While optimal conditions are substrate-dependent, a general starting point for solvent and temperature in Mandyphos SL-M003-1 mediated reactions can be established based on analogous systems and the general principles of asymmetric hydrogenation.

Solvent Selection

The choice of solvent can significantly impact the solubility of the catalyst and substrate, the rate of reaction, and the enantioselectivity. For rhodium and iridium-catalyzed hydrogenations using phosphine ligands, a range of solvents are commonly employed.

Recommended Solvents:

-

Dichloromethane (CH₂Cl₂): Often a good starting point due to its ability to dissolve a wide range of organic compounds and its relatively low coordinating ability.

-